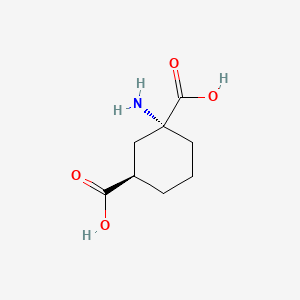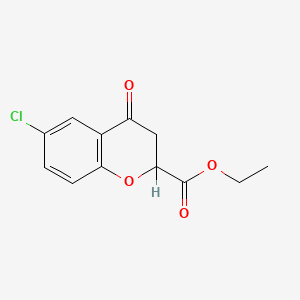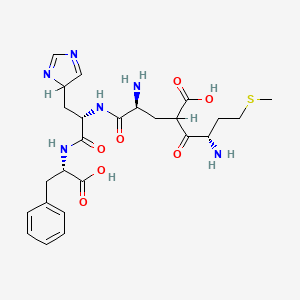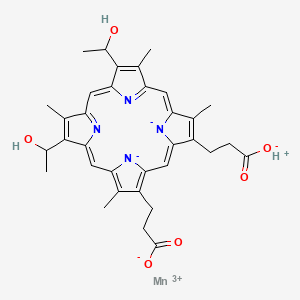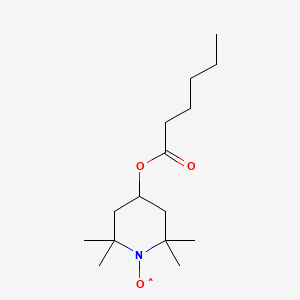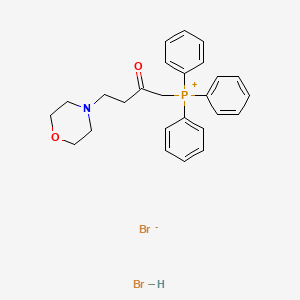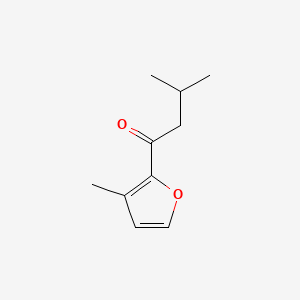
Elsholtziaketone
Vue d'ensemble
Description
Elsholtziaketone is a natural product found in Elsholtzia ciliata, Perilla frutescens, and Leonurus japonicus with data available.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities : Elsholtzia ciliata, containing Elsholtziaketone, is traditionally used in folk medicine. A study analyzed the supercritical fluid extract of Elsholtzia ciliata, which included this compound as a major component. This extract demonstrated notable antimicrobial effects and some antioxidant capacity, suggesting its potential as a natural source of food preservatives and antioxidants (Ma et al., 2018).
Chemical Compound Recovery and Vasorelaxing Ability : Different extraction methods for phenolic and volatile compounds from Elsholtzia ciliata, including this compound, were studied. The research highlighted the optimal method for chemical compound recovery and also investigated the vasorelaxing effect of Elsholtzia ciliata essential oil emulsion on rat mesenteric blood vessels, indicating weak vasorelaxing ability (Pudžiuvelytė et al., 2018).
Essential Oil Components and Functional Properties : A study on Elsholtzia splendens in Korea identified different chemotypes based on essential oil components, including a type with more than 60% this compound. The functional properties of these components, such as antioxidation and antibacterial activities, were noted (Song, 2004).
Antibacterial Hand Sanitizer Production : Research on the genus Elsholtzia, including the application of its essential oils containing this compound, demonstrated potential for developing antibacterial hand sanitizer products. This application is particularly relevant given the medicinal and bioactive properties of the genus (Pham Thi Ngoc et al., 2023).
Pharmacognostic Study : Elsholtzia ciliata, known for its anti-bacterial and anti-inflammatory properties, was extensively studied for its anatomic, pharmacological, and phytochemical profile. This study provided a comprehensive view of the plant, including its chemical constituents like this compound, aligning with the patterns expected for plants in the Lamiaceae family (Zhang et al., 2021).
Safety and Hazards
Orientations Futures
Research on Elsholtziaketone and related compounds could potentially focus on their medicinal uses, as plants of the genus Elsholtzia have a long history of medicinal use . Additionally, a new terpene ketone, which has been called dehydroelsholtzia ketone, has been isolated from the essential oil of Elsholtzia ciliata . This suggests that there may be potential for discovering and studying new compounds related to this compound.
Mécanisme D'action
Target of Action
Elsholtziaketone is a naturally occurring monoterpenoid
Mode of Action
It’s known that this compound is a component of the essential oil of Elsholtzia ciliata , but how it interacts with its targets and the resulting changes are not well-documented. More studies are needed to elucidate this.
Biochemical Pathways
This compound is synthesized via the cis-citral pathway in Perilla plants
Result of Action
It’s known that this compound is a component of the essential oil of Elsholtzia ciliata , but the specific molecular and cellular effects of its action are not well-documented. More studies are needed to elucidate this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds
Analyse Biochimique
Biochemical Properties
Elsholtziaketone plays a significant role in biochemical reactions within plants. It is involved in the biosynthesis of essential oils and interacts with various enzymes and proteins. One of the key enzymes it interacts with is limonene synthase, which is crucial for the formation of cyclic monoterpenes. This compound is formed from cis-citral through an oxidation step that requires the presence of specific genes . The interactions between this compound and these enzymes are essential for the production of the compound and its subsequent biochemical roles.
Cellular Effects
This compound influences various cellular processes in plants. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in the biosynthesis of other monoterpenes and phenylpropanoids . Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through different biochemical pathways, thereby influencing the overall metabolic profile of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. It binds to enzymes such as limonene synthase, inhibiting or activating their activity depending on the context . This binding interaction leads to changes in gene expression, particularly those genes involved in the biosynthesis of other monoterpenes. This compound also affects enzyme activity by altering their conformation, thereby influencing their catalytic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic profiles
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are important for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It interacts with enzymes such as limonene synthase and other monoterpene synthases, influencing the production of various monoterpenes The compound also affects the levels of metabolites in these pathways, altering the overall metabolic flux
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall activity and function. These transport and distribution mechanisms are crucial for understanding how this compound exerts its effects within the organism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s biochemical roles, as they determine where it can interact with other biomolecules and exert its effects.
Propriétés
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPGRLGQLDFZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197606 | |
| Record name | Elsholtziaketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-05-1 | |
| Record name | Elsholtziaketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elsholtziaketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(3-methylfuran-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of elsholtziaketone, and are there different chemotypes?
A: this compound is a major volatile compound found in certain plant species, most notably Elsholtzia splendens [, , ] and some chemotypes of Perilla frutescens [, ]. Interestingly, not all plants within these species produce this compound as the dominant compound. For instance, research has identified three distinct chemotypes of Elsholtzia splendens based on their primary essential oil constituents: dihydrotagentone (DT type), naginataketone (NK type), and this compound (EK type) [, ].
Q2: What is the chemical structure of this compound?
A: this compound is an aliphatic ketone with the molecular formula C10H14O []. Its structure can be described as 1-(β-methyl-α-furoyl)-2-methyl-1-propene [].
Q3: What are the characteristic aroma properties of this compound?
A: this compound possesses a strong, characteristic "rue-like" odor []. It also contributes to the pungent, spicy aroma profile associated with plants like Elsholtzia splendens [].
Q4: How does the presence of this compound relate to the genetic makeup of a plant?
A: In Perilla frutescens, the formation of this compound is genetically controlled [, , ]. Studies have shown that specific genes influence the biosynthetic pathway of monoterpenes, leading to the accumulation of different major compounds like this compound in some chemotypes [].
Q5: What analytical techniques are commonly employed to identify and quantify this compound in plant extracts?
A: Researchers commonly use gas chromatography coupled with mass spectrometry (GC-MS) to analyze volatile compounds like this compound in plant extracts [, , ]. Extraction methods such as simultaneous steam distillation extraction (SDE) and headspace solid-phase microextraction (HS-SPME) are often utilized in conjunction with GC-MS for identifying and quantifying this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)

![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)


